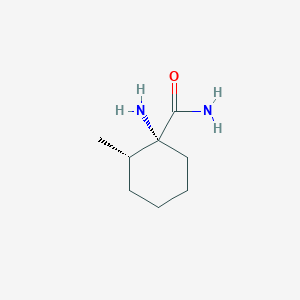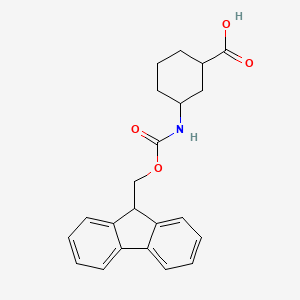
氧化铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron oxide is a chemical compound composed of iron and oxygen. It exists in several forms, including iron (II) oxide, iron (III) oxide, and iron (II, III) oxide. These compounds are commonly found in nature and play significant roles in various geological and biological processes. Iron oxide is widely used in industries as pigments, catalysts, and in the production of iron and steel .
科学研究应用
Iron oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Utilized in drug delivery systems and hyperthermia treatment for cancer.
Industry: Applied in the production of pigments, magnetic storage devices, and as an electrode material in batteries
作用机制
Target of Action
Iron oxide nanoparticles (IONPs) have been found to exhibit enzyme-like activity . They interact with various targets, including the F0/F1-ATPase, which is involved in energy production in cells . IONPs can disturb the function of this enzyme and reduce the rate of H+ flow through the membrane and the redox potential . They also show antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mode of Action
The mode of action of iron oxide involves a complex network of biochemical interactions. For instance, in the case of iron oxide nanozymes, the iron is confined within the nanostructures on the surface, forming active sites with electron transfer capabilities . This allows the iron oxide to exhibit enzyme-like activity. In addition, iron oxide nanoparticles can react with reactive oxygen species (ROS) to produce free hydroxyl radicals and subsequently, hydrogen peroxide .
Biochemical Pathways
Iron oxide nanoparticles can affect various biochemical pathways. For instance, they can disturb the function of F0/F1-ATPase, which is involved in the production of ATP, the main energy currency of cells . This can lead to changes in cellular energy metabolism. Additionally, the reaction of iron oxide nanoparticles with ROS can lead to the production of hydrogen peroxide, which can have various downstream effects, including oxidative stress .
Pharmacokinetics
The pharmacokinetics of iron oxide nanoparticles are influenced by many factors, such as their size, charge, and the nature of the polymers and molecules attached to their surface . After intravenous administration, iron oxide nanoparticles can be dissociated into iron and sucrose, and the iron is transported as a complex with transferrin to target cells . Iron ions, which are part of the nanoparticles, belong to the trace elements in the body. Therefore, after digesting nanoparticles in lysosomes, iron ions are incorporated into the natural circulation of this element in the body .
Result of Action
The action of iron oxide can result in various molecular and cellular effects. For instance, the disturbance of F0/F1-ATPase function can lead to changes in cellular energy metabolism . The reaction of iron oxide nanoparticles with ROS can lead to the production of hydrogen peroxide, which can cause oxidative stress . Moreover, iron oxide nanoparticles can exhibit antimicrobial activity, leading to the death of bacteria .
Action Environment
The action of iron oxide can be influenced by various environmental factors. For instance, the presence of other minerals, water, or biological agents can influence the electron transfer to iron oxide and the resulting changes in iron . Moreover, the physicochemical properties of iron oxide nanoparticles, such as their size and charge, can influence their interaction with the environment and their stability .
生化分析
Biochemical Properties
Iron oxide plays a crucial role in many biochemical processes, including electron transfer reactions, gene regulation, binding and transport of oxygen, and regulation of cell growth and differentiation . Iron oxide nanoparticles interact with various enzymes, proteins, and other biomolecules, which contributes to their wide range of applications in the biomedical field .
Cellular Effects
Iron oxide nanoparticles can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, they can be used for site-directed drug delivery and anticancer hyperthermia therapy .
Molecular Mechanism
At the molecular level, iron oxide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The surface of iron oxide nanoparticles can be modified by coating with different materials, which can stabilize the nanoparticles in different environments and allow biomolecule binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iron oxide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of iron oxide vary with different dosages in animal models. For instance, research has examined the effects of nano and macro iron oxide on growth performance, activity of hepatic enzymes, serum biochemical parameters, liver histopathology, and appetite-related gene transcript in goldfish .
Metabolic Pathways
Iron oxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Iron oxide is transported and distributed within cells and tissues in various ways. It can interact with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of iron oxide and its effects on activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Iron oxide can be synthesized through various methods, including:
Chemical Precipitation: This method involves the reaction of iron salts with a base to form iron hydroxides, which are then calcined to produce iron oxide.
Hydrothermal Synthesis: This technique uses high temperature and pressure to crystallize iron oxide from aqueous solutions.
Sol-Gel Method: In this process, iron alkoxides are hydrolyzed and polymerized to form a gel, which is then dried and calcined to obtain iron oxide.
Industrial Production: Iron oxide is produced on a large scale through the oxidation of iron in a controlled environment, such as in a blast furnace .
化学反应分析
Iron oxide undergoes various chemical reactions, including:
Oxidation: Iron (II) oxide can be oxidized to iron (III) oxide in the presence of oxygen.
Reduction: Iron (III) oxide can be reduced to iron metal using reducing agents like carbon monoxide.
Substitution: Iron oxide can react with acids to form iron salts and water.
Common reagents used in these reactions include oxygen, carbon monoxide, and acids like sulfuric acid. Major products formed include iron metal, carbon dioxide, and iron salts .
相似化合物的比较
Iron oxide can be compared with other similar compounds such as:
Iron (II) oxide (FeO): This compound has a different oxidation state and is less stable than iron (III) oxide. It is primarily used in the production of iron and steel.
Iron (II, III) oxide (Fe3O4):
Iron (III) oxide (Fe2O3):
Iron oxide is unique due to its versatility and wide range of applications in different fields, making it an essential compound in both scientific research and industrial processes.
属性
CAS 编号 |
1332-37-2 |
|---|---|
分子式 |
Fe2O3 |
分子量 |
159.69 |
产品来源 |
United States |
Q1: What are the different types of iron oxide nanoparticles?
A1: Iron oxide exists in various forms, including magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (α-Fe₂O₃). These different forms possess distinct crystal structures and magnetic properties, influencing their applications. [, , ]
Q2: How does the size of iron oxide nanoparticles affect their properties?
A2: The size of iron oxide nanoparticles significantly impacts their properties. For instance, ultrasmall nanoparticles (<5 nm) demonstrate enhanced cytotoxicity due to faster Fe²⁺ release and subsequent hydroxyl radical (•OH) generation compared to larger nanoparticles. [] In magnetic applications, smaller sizes often contribute to superparamagnetism. [, , ]
Q3: What spectroscopic techniques are commonly employed to characterize iron oxide nanoparticles?
A3: Characterization of iron oxide nanoparticles often involves techniques like Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS). These methods provide insights into the particle size, morphology, crystal structure, and elemental composition. [, , , , , ]
Q4: How does doping affect the properties of iron oxide nanoparticles?
A4: Doping iron oxide nanoparticles with other elements, such as manganese (Mn), can alter their magnetic properties and enhance their performance in applications like Magnetic Resonance Imaging (MRI) and magnetic fluid hyperthermia. []
Q5: How are iron oxide nanoparticles used in biomedicine?
A5: Iron oxide nanoparticles find extensive use in biomedicine as contrast agents for MRI, drug delivery vehicles, and agents for magnetic hyperthermia. Their biocompatibility and ability to be functionalized with targeting ligands make them attractive for these applications. [, , , , , ]
Q6: How do iron oxide nanoparticles interact with cells?
A6: Iron oxide nanoparticles can be internalized by cells through various mechanisms, including phagocytosis. Once inside, they can interact with cellular components, potentially leading to cytotoxicity, particularly in the case of ultrasmall nanoparticles that release Fe²⁺ and generate reactive oxygen species. [, ]
Q7: What is the role of iron oxide nanoparticles in environmental remediation?
A7: Iron oxide nanoparticles, particularly zero-valent iron nanoparticles (ZV-INPs), hold promise for environmental remediation due to their ability to degrade organic pollutants by generating reactive oxygen species. Their high surface area and reactivity make them efficient for this purpose. [, , , , ]
Q8: How do iron oxide nanoparticles contribute to the formation of iron oxide-rich sands?
A8: The formation of titanium-iron oxide-rich sands is influenced by factors like source rock weathering, climate, and depositional environment. These sands often originate from the weathering of iron-rich rocks under subtropical climates and are concentrated through sedimentary processes in specific environments. []
Q9: How are iron oxide nanoparticles used in catalysis?
A9: Iron oxide nanoparticles can act as catalysts in various chemical reactions. For example, they have been explored for their catalytic activity in biodiesel production through transesterification reactions. [, ]
Q10: What factors influence the stability of iron oxide nanoparticles?
A10: The stability of iron oxide nanoparticles is influenced by factors such as particle size, surface coating, pH, and the presence of stabilizing agents. [, ] For instance, starch coating has been shown to enhance the stability of magnetic iron oxide nanoparticles used in protein purification. []
Q11: What are the challenges associated with the formulation of iron oxide nanoparticles for biomedical applications?
A11: Formulating iron oxide nanoparticles for biomedical applications requires careful consideration of factors like biocompatibility, stability in physiological environments, and potential toxicity. Researchers are exploring various strategies, such as surface modifications and encapsulation, to address these challenges. [, ]
Q12: What are the potential toxicological concerns associated with iron oxide nanoparticles?
A12: While generally considered biocompatible, iron oxide nanoparticles can exhibit toxicity depending on factors like size, surface characteristics, and dosage. Their long-term effects require further investigation to ensure their safe use in various applications. [, , , ]
Q13: How can the environmental impact of iron oxide nanoparticles be mitigated?
A13: Mitigating the environmental impact of iron oxide nanoparticles involves understanding their fate and transport in the environment, developing strategies for their recovery or degradation after use, and considering alternative materials with lower environmental footprints. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)

![1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B1143280.png)


